
4-Pyridin-2-ylbenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridin-2-ylbenzene-1,2-diamine is an organic compound with the molecular formula C11H11N3 It consists of a benzene ring substituted with a pyridine ring at the 4-position and two amino groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridin-2-ylbenzene-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromopyridine and 1,2-diaminobenzene.
Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to couple 2-bromopyridine with 1,2-diaminobenzene.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyridin-2-ylbenzene-1,2-diamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered oxidation states.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-Pyridin-2-ylbenzene-1,2-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Materials Science: The compound can be used in the development of novel materials, such as polymers and coordination complexes, with unique properties.
Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential biological activities.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Pyridin-2-ylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridin-2-ylbenzene-1,2-diamine: A similar compound with the pyridine ring substituted at the 2-position instead of the 4-position.
4-Pyridin-4-ylbenzene-1,2-diamine: A compound with the pyridine ring substituted at the 4-position.
2-(Pyridin-2-yl)pyrimidine: A compound with a pyrimidine ring instead of a benzene ring.
Uniqueness
4-Pyridin-2-ylbenzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C11H11N3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
4-pyridin-2-ylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H11N3/c12-9-5-4-8(7-10(9)13)11-3-1-2-6-14-11/h1-7H,12-13H2 |
Clé InChI |
CAMAADNLIGZSSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC(=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Thia-1-azaspiro[5.5]undecane-2,4-dione](/img/structure/B13891477.png)
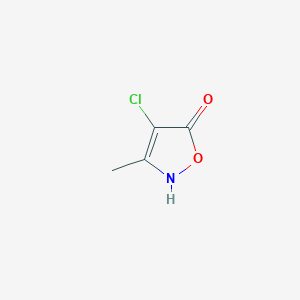
![5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13891488.png)
![N-[4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13891491.png)

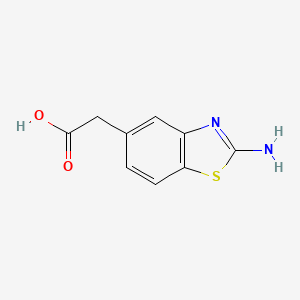
![tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13891506.png)
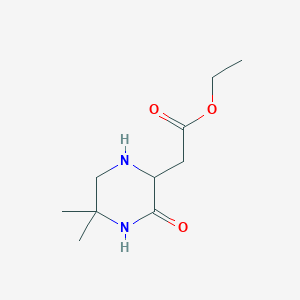
![Ethyl 4-methyl-3-((4-(methylsulfinyl)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate](/img/structure/B13891529.png)
![2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzoate](/img/structure/B13891530.png)
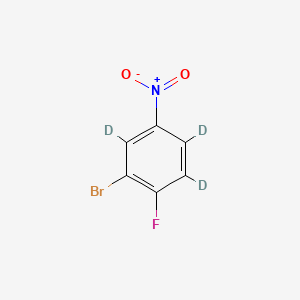
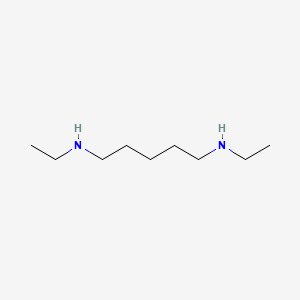
![7-Fluoro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13891554.png)

